Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O6. It is a carboxylic acid ester derivative and is used as a pharmaceutical intermediate . This compound is known for its stability, solubility, and reactivity, making it a versatile building block for the synthesis of various compounds .
Mechanism of Action
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, also known as dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is a chemical compound with a variety of applications in the pharmaceutical and chemical industries . Its unique properties, such as stability, solubility, and reactivity, make it a versatile building block for the synthesis of various compounds .
Pharmacokinetics
Its molecular weight (28834) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . It’s also important to avoid dust formation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction is carried out by slowly adding diisopropyl malonate to a solution of sodium hydride in dimethylformamide (DMF), keeping the temperature below 70°C. Then, 1,3-dibromo-2,2-dimethoxypropane is added, and the mixture is heated to reflux for 24 hours. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Carbonylation Reactions: It can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides.
Esterification Reactions: The compound can participate in esterification reactions to form different ester derivatives.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the synthesis of the compound.
Dimethylformamide (DMF): Used as a solvent in the reaction.
1,3-Dibromo-2,2-dimethoxypropane: A key reagent in the synthesis.
Major Products Formed
The major products formed from the reactions of this compound include various carboxylic acids, esters, and amides, which are useful in the synthesis of polymers, surfactants, and pharmaceuticals .
Scientific Research Applications
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, surfactants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl malonate
- 1,3-Dibromo-2,2-dimethoxypropane
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Uniqueness
This compound is unique due to its stability, solubility, and reactivity, which make it a versatile building block for various chemical syntheses. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds .
Properties
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-68-8 | |
Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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